molecular formula C17H17Cl2FN4O4S B607836 GSK3527497 HCl CAS No. 2215855-51-7

GSK3527497 HCl

Cat. No. B607836
CAS RN: 2215855-51-7
M. Wt: 463.3054
InChI Key: USVLBLYNCSGRHT-NBLXOJGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK3527497 is a potent and selective inhibitor of Transient Receptor Potential Vanilloid‑4 (TRPV4) with IC50 = 12 nM) for the treatment of heart failure and respiratory diseases. GSK3527497 is a preclinical candidate suitable for oral and iv administration that is projected to inhibit TRPV4 effectively in patients from a low daily clinical dose.

Scientific Research Applications

GSK3527497 as a Pre-Clinical Candidate for TRPV4 Inhibition

GSK3527497 HCl, identified as a potent inhibitor of Transient Receptor Potential Vanilloid-4 (TRPV4), emerged as a pre-clinical candidate from the optimization of previously reported TRPV4 inhibitors. This optimization focused on improving in vivo pharmacokinetic parameters such as clearance, volume of distribution, and mean residence time. GSK3527497 is suitable for oral and intravenous administration and is projected to effectively inhibit TRPV4 in patients at low daily doses (Brooks et al., 2019).

GSK3527497's Role in Gene Set Enrichment Analysis

While not directly related to GSK3527497 HCl, gene set enrichment analysis (GSEA) is a significant method in interpreting genome-wide expression profiles, which can be relevant in understanding the broader biological impacts of compounds like GSK3527497. GSEA focuses on gene sets sharing common biological functions, chromosomal locations, or regulation, providing insights into various cancer-related datasets (Subramanian et al., 2005).

Relevance to Glycogen Synthase Kinase 3 (GSK-3) in Hepatocellular Carcinoma

GSK3527497 HCl's implications in hepatocellular carcinoma (HCC) can be inferred through the study of Glycogen Synthase Kinase 3 (GSK-3), a multifunctional serine/threonine kinase. GSK-3 plays different roles in HCC, interacting with pathways like Insulin-like Growth Factor, Notch, and Wnt/β-catenin. Its roles are controversial, being seen both as a tumor suppressor and a potential therapeutic target in HCC (Cervello et al., 2017).

Applications in Genetic Interference Research

Though not directly involving GSK3527497 HCl, research in genetic interference, such as the study of double-stranded RNA in Caenorhabditis elegans, forms the foundational work that informs our understanding of genetic manipulation and its potential therapeutic applications, possibly relevant to the broader research context of GSK3527497 (Fire et al., 1998).

properties

CAS RN

2215855-51-7

Product Name

GSK3527497 HCl

Molecular Formula

C17H17Cl2FN4O4S

Molecular Weight

463.3054

IUPAC Name

4-(((3S,4S)-4-(Aminomethyl)-1-((5-chloropyridin-2-yl)-sulfonyl)-4-hydroxypyrrolidin-3-yl)oxy)-2-fluorobenzonitrile, Hydrochloride

InChI

InChI=1S/C17H16ClFN4O4S.ClH/c18-12-2-4-16(22-7-12)28(25,26)23-8-15(17(24,9-21)10-23)27-13-3-1-11(6-20)14(19)5-13;/h1-5,7,15,24H,8-10,21H2;1H/t15-,17-;/m0./s1

InChI Key

USVLBLYNCSGRHT-NBLXOJGSSA-N

SMILES

N#CC1=CC=C(O[C@H]2CN(S(=O)(C3=NC=C(Cl)C=C3)=O)C[C@]2(CN)O)C=C1F.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GSK3527497;  GSK-3527497;  GSK 3527497;  GSK3527497 HCl;  GSK3527497 hydrochloride.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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